Product packaging for Diflunisal Sulfate Diammonium Salt(Cat. No.:)

Diflunisal Sulfate Diammonium Salt

Cat. No.: B1158192
M. Wt: 364.32
Attention: For research use only. Not for human or veterinary use.
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Description

Diflunisal Sulfate Diammonium Salt is a research chemical of significant interest in preclinical and pharmaceutical studies. It is formally identified as the diamminium salt of Diflunisal Sulfate, which is a major sulfate conjugate metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal . Diflunisal itself is a salicylate derivative with potent analgesic and anti-inflammatory properties, primarily achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis . Research on this metabolite is crucial for understanding the complete pharmacokinetic and metabolic profile of the parent drug. Following administration of Diflunisal in humans, sulfate conjugation becomes a major metabolic pathway, with studies showing that the sulfate conjugate can account for over 20% of the excreted dose after multiple administrations . The availability of this compound in a salt form provides researchers with a stable and soluble compound for analytical applications. Its primary research applications include use as a high-purity standard or reference material in quantitative bioanalysis, such as in LC-MS/MS methods, for drug metabolism and pharmacokinetic (DMPK) studies. Furthermore, it is valuable for in vitro investigations aiming to elucidate the activity, distribution, and elimination of Diflunisal and its metabolites. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₃H₁₄F₂N₂O₆S

Molecular Weight

364.32

Synonyms

2’,4’-Difluoro-4-(sulfooxy)-[1,1’-Biphenyl]-3-carboxylic Acid Diammonium Salt; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Diflunisal (B1670566) and its Sulfate (B86663) Conjugates

The synthesis of diflunisal, a biphenyl (B1667301) carboxylic acid, and its sulfate conjugates has evolved to include more efficient and environmentally conscious methods. These advancements focus on improving yields, simplifying procedures, and utilizing novel catalytic systems.

The Suzuki cross-coupling reaction has been effectively utilized for a one-step synthesis of diflunisal. researchgate.net This method involves the reaction of 5-bromosalicylic acid with 2,4-difluorophenylboronic acid. A key innovation in this process is the use of an easily synthesized, air- and moisture-stable palladium-diamine complex as a catalyst. researchgate.netepa.gov This approach has achieved a high yield of 93% for the one-step preparation of diflunisal without the need for a glovebox or a phosphine-based catalyst. researchgate.netepa.gov The reaction proceeds under aerobic conditions, and the resulting diflunisal can be purified through a simple silica (B1680970) column to remove the palladium catalyst. researchgate.net Different palladium-diamine complexes have been tested, with some exhibiting yields as high as 93%. researchgate.net The use of palladium complexes is a common strategy in carbon-carbon bond formation, including the Suzuki-Miyaura reaction. researchgate.net

Table 1: Comparison of Catalytic Systems in Diflunisal Synthesis

Catalyst Reaction Type Yield (%) Conditions Reference
Palladium-Diamine Complex Suzuki Cross-Coupling 93 Air and moisture stable, no glovebox researchgate.netepa.gov
Iron Salt and Titanate Cross-Coupling Not specified Low-toxicity, inexpensive google.com

In a move towards more cost-effective and environmentally friendly synthesis, iron-catalyzed one-step methods for producing diflunisal and its derivatives have been developed. google.com This approach utilizes a combination of a ferric salt, a ligand, and a titanate to catalyze the coupling of 2,4-difluorophenyl magnesium halide with 5-halogenated salicylic (B10762653) acid or its derivatives. google.com A significant advantage of this method is the avoidance of expensive and toxic metals like palladium and nickel. google.com Instead, it employs low-toxicity, abundant, and inexpensive iron salts and titanates. google.com The process is also simplified by the direct use of a Grignard reagent, which reduces the number of preparation steps and lowers the consumption of raw materials and energy. google.com The reaction conditions are mild, making the process easily scalable for industrial production. google.com Research has also been conducted on the preparation of an iron(II)-diflunisal complex, specifically [Fe(diflunisal)2(H2O)2]. nih.gov

The development of novel catalytic systems is a central theme in the green synthesis of fine chemicals and pharmaceuticals. blazingprojects.comnus.edu.sg The goal is to create catalysts that are efficient, selective, and environmentally benign to reduce the environmental impact of chemical manufacturing. blazingprojects.comnus.edu.sg Green chemistry principles are being applied to the synthesis of N-heterocycles, which are relevant to medicinal chemistry, by using metal-catalyzed reactions under milder conditions to reduce hazardous byproducts. mdpi.com These approaches include the use of both homogeneous and heterogeneous catalysts, recyclable catalysts, and non-traditional activation methods like microwave irradiation. mdpi.com The journal Green Synthesis and Catalysis is dedicated to research on sustainable synthetic technologies, including various forms of catalysis such as organometallics, photocatalysis, and biocatalysis, as well as green reagents and solvents. keaipublishing.com The use of catalysts is a fundamental aspect of designing chemical processes that minimize pollution and are safer for the environment. mdpi.com

Historically, the synthesis of diflunisal has involved multi-step processes. One of the earlier syntheses of diflunisal was a five-step process reported by Hannah et al., which had a total yield of 70.4%. researchgate.net This synthesis involved harsh reaction conditions, particularly in the final step of carbonation of a phenol. researchgate.net Another multi-step approach by Giordano et al. involved the preparation of diflunisal via bromoanisoles, using palladium tetrakis(triphenylphosphine) as a catalyst in Suzuki and Kumada reactions to form a phenylanisole intermediate. researchgate.net A significant challenge in this route was the demethylation step. researchgate.net A two-step synthesis starting with the preparation of a phenylboronic acid from a Grignard reagent, followed by a Suzuki reaction, yielded diflunisal in 59% total yield. researchgate.net The synthesis of the sulfate conjugate of diflunisal has also been reported, which is a primary metabolite in rats and humans. nih.gov The development of diflunisal itself was the result of extensive chemical and pharmacological studies aimed at creating a salicylate (B1505791) with higher potency and longer duration of action. nih.gov

Organometallic Catalysis in Diflunisal Synthesis

Derivatization and Analog Development

To enhance the medicinal properties of diflunisal, various derivatives and analogs have been synthesized and evaluated. One study focused on the synthesis of twenty-one amide derivatives of diflunisal. nih.gov These compounds were synthesized from diflunisal in a three-step process with total yields ranging from 72% to 89%. nih.gov All synthesized compounds were characterized using 1H NMR, mass spectrometry, and elemental analysis. nih.gov

Another area of research has been the development of diflunisal analogs as inhibitors of transthyretin (TTR) aggregation. nih.gov In this work, analogs of diflunisal were synthesized and evaluated for their ability to inhibit the formation of amyloid fibrils. nih.gov Structure-activity relationship studies revealed that para-carboxylate substitution on the hydrophilic ring and dihalogen substitution on the hydrophobic ring resulted in the most potent TTR amyloid inhibitors. nih.gov

Synthesis of Aza-Analogs and Structurally Related Compounds

The synthesis of aza-analogs of diflunisal, where a nitrogen atom replaces a carbon atom in the aromatic ring system, has been pursued to explore new compounds with potentially improved pharmacological profiles. nih.govnih.gov A notable method for creating these analogs involves a synthetic route utilizing key oxazole (B20620) intermediates to produce o- and m-hydroxypyridinecarboxylic acid derivatives. nih.gov

The general approach begins with amino acids like phenylalanine or phenylglycine, which are first converted into their respective ethyl ester hydrochlorides. nih.gov These intermediates then react to form key oxazole compounds in nearly quantitative yields. nih.gov These oxazoles are crucial for constructing the final aza-analog structures. nih.gov For instance, the synthesis of 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid was achieved through a three-step process involving cyclization and hydrolysis. nih.gov

Further modifications, such as N-alkylation, have been performed on the synthesized aza-analogs. By treating the pyridine (B92270) derivatives with methyl iodide in a solution of dimethylformamide (DMF) and aqueous sodium hydroxide (B78521), N-methylated zwitterionic compounds were produced. nih.gov This process aimed to generate more water-soluble compounds. nih.gov

Beyond aza-analogs, other structurally related compounds have been synthesized using different chemical strategies. One efficient method is the Suzuki cross-coupling reaction, which allows for a one-step synthesis of diflunisal and other biphenyl carboxylic acids. researchgate.netaalto.fi This reaction typically uses a palladium-diamine complex as a catalyst and has achieved yields as high as 93% for diflunisal under atmospheric conditions. researchgate.net Other synthetic routes have utilized iron and titanate catalysts for the coupling of a Grignard reagent (2,4-difluorophenyl magnesium halide) with a salicylic acid derivative. google.com Additionally, various amide derivatives of diflunisal have been synthesized to explore potential enhancements in biological activity. nih.gov

Table 1: Selected Synthetic Pathways for Diflunisal and its Analogs

Product Starting Materials Key Reagents/Catalysts Reported Yield Reference
Diflunisal Aza-Analogs Phenylalanine, Phenylglycine SOCl₂, Oxazole intermediates Nearly quantitative for intermediates nih.gov
N-Methylated Aza-Analogs Diflunisal Aza-Analogs CH₃I, DMF, NaOH - nih.gov
Diflunisal Aryl halide, Arylboronic acid Palladium-diamine complex Up to 93% researchgate.net
Diflunisal 2,4-difluoro phenylboric acid, 5-halo salicylic acid Palladium catalyst, Phase transfer catalyst - google.com
Amide Derivatives Diflunisal - 72% to 89% (total) nih.gov

Modification Strategies for Enhanced Chemical Properties

Modifications to the core structure of diflunisal are often aimed at improving its physicochemical properties, particularly its solubility. As a hydrophobic agent, diflunisal's low water solubility can be a limiting factor. nih.gov

One effective strategy is the formation of co-crystals. For example, co-crystals of diflunisal with theophylline (B1681296) (in a 1:1 molar ratio) have been shown to increase its water solubility by 1.6 times at room temperature. nih.gov Similarly, co-crystals with isoniazid (B1672263) (1:1 molar ratio) resulted in a five-fold increase in water solubility. nih.gov

Another approach involves the formation of complexes, particularly with cyclodextrins. The inclusion of diflunisal within the hydrophobic cavity of cyclodextrins can significantly enhance its dissolution rate. nih.gov Studies have shown that complexes with β-cyclodextrin and hydroxypropyl-β-cyclodextrin increased the release of diflunisal by 11 to 21 times compared to the pure drug. nih.gov The addition of hydrophilic polymers, such as Poloxamer-188, to these cyclodextrin (B1172386) complexes can further boost solubility. The highest reported solubility for diflunisal (1259.5 ± 0.5 µg/mL) was achieved with a complex of hydroxypropyl-β-cyclodextrin and Poloxamer-188. nih.gov

General chemical modification techniques that can be applied to enhance solubility include salt formation, which involves converting the acidic carboxylic group into a more soluble salt form. researchgate.net

Formation and Chemical Synthesis of Sulfate Conjugates and Salt Forms

Diflunisal is metabolized in the body to form several conjugates, including a sulfate ester. nih.govnih.gov The chemical synthesis of these forms is essential for research and characterization.

The sulfation of phenolic compounds like diflunisal involves the esterification of the phenolic hydroxyl group with a sulfate moiety. In chemical synthesis, this is typically achieved using sulfur trioxide (SO₃) complexes with a nitrogenous base. nih.gov The nitrogen base, such as pyridine, triethylamine, or tributylamine, serves to moderate the reactivity of the highly electrophilic SO₃. nih.gov

The reaction mechanism involves the nucleophilic attack of the phenolic oxygen atom on the sulfur atom of the SO₃ complex. This forms a sulfonate ester intermediate. The choice of the SO₃ complex and reaction conditions, such as solvent and temperature, can influence the efficiency and yield of the reaction. nih.gov For instance, reacting phenolic acids with an SO₃-pyridine complex in acetonitrile (B52724) at elevated temperatures, followed by the addition of tributylamine, has proven to be an effective method. nih.gov

Table 2: Common Sulfating Agents for Phenolic Compounds

Sulfating Agent Base Component Common Use Reference
SO₃·pyridine Pyridine Sulfation of various phenols and phenolic acids nih.gov
SO₃·NEt₃ Triethylamine Synthesis of dihydroxybenzoic acid sulfates nih.gov
SO₃·NBu₃ Tributylamine Sulfation of phenolic acid salts and esters nih.gov
SO₃·NMe₃ Trimethylamine Preparation of sulfates nih.gov
SO₃·DMF Dimethylformamide Preparation of sulfates nih.gov

The synthesis of diflunisal sulfate follows the general principles of phenolic sulfation. The phenolic hydroxyl group of diflunisal (at the C2 position of the benzoic acid ring) is the target for the sulfation reaction. nih.gov A suitable SO₃ complex, such as SO₃-pyridine, would be reacted with diflunisal in an appropriate organic solvent. Following the reaction, purification steps, such as chromatography, are necessary to isolate the desired diflunisal sulfate product. nih.gov This synthetic diflunisal sulfate has been successfully prepared for administration in research studies to investigate its stability and excretion. nih.gov

Once diflunisal sulfate is synthesized and isolated, the diammonium salt can be readily prepared. Diflunisal sulfate is an acidic compound due to the sulfate group (-OSO₃H). To form the diammonium salt, the purified diflunisal sulfate is dissolved in a suitable solvent and treated with two equivalents of ammonia (B1221849) (NH₃) in the form of ammonium (B1175870) hydroxide or ammonia gas. The ammonia, acting as a base, will deprotonate the acidic sulfate group, forming the ammonium salt (⁻OSO₃⁻ NH₄⁺) and the carboxylic acid group will also be converted to its ammonium salt form (⁻COO⁻ NH₄⁺), resulting in the diflunisal sulfate diammonium salt. The final product would then be isolated, typically through precipitation or evaporation of the solvent.

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy provides a powerful, non-destructive means to probe the molecular structure and intermolecular interactions within a crystalline solid. Techniques such as Raman, Terahertz, and Infrared spectroscopy each offer unique insights into the vibrational modes of Diflunisal (B1670566) Sulfate (B86663) Diammonium Salt.

Terahertz Spectroscopy for Low-Frequency Vibrational Modes and Phase Transformations

Terahertz (THz) spectroscopy probes the low-frequency vibrational modes (typically 0.1-4 THz) of a material, which are highly sensitive to the collective motions of molecules within the crystal lattice, such as intermolecular vibrations and phonon modes. These modes are directly related to the crystalline packing and hydrogen bonding networks. The investigation of co-crystals of diflunisal with other molecules, such as pyrazinamide, has demonstrated the utility of THz spectroscopy. nih.gov In these studies, the co-crystal exhibits distinct absorption peaks in the THz region (e.g., at 0.35, 0.65, 1.17, 1.31, and 1.42 THz) that are absent in the spectra of the individual components. nih.gov This indicates the formation of new intermolecular interactions and a unique crystal lattice. Similarly, THz spectroscopy can be instrumental in studying phase transformations, such as those induced by temperature or humidity, by monitoring changes in the low-frequency vibrational spectra that accompany alterations in the crystal structure. researchgate.net

Infrared Spectroscopy in Molecular Interaction Studies

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and studying molecular interactions, particularly hydrogen bonding. In the context of diflunisal and its salts, IR spectroscopy can provide critical information about the interactions between the diflunisal molecule, the sulfate group, and the diammonium cation. Studies on the binary system of cimetidine (B194882) and diflunisal have utilized Fourier-transform infrared (FTIR) spectroscopy to confirm salt formation. nih.gov Changes in the vibrational frequencies of the carboxylic acid group of diflunisal and specific groups on the cimetidine molecule provided evidence of proton transfer and the formation of new intermolecular bonds. nih.gov These principles are directly applicable to Diflunisal Sulfate Diammonium Salt, where shifts in the characteristic vibrational bands of the carboxylate, sulfate, and ammonium (B1175870) groups would confirm the ionic nature of the compound and provide details about the hydrogen bonding network.

X-ray Diffraction Techniques for Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides detailed information about the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice.

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Form Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of chemical compounds.

Solution-state NMR is a fundamental method for confirming the chemical structure of a molecule in solution and assessing its purity. For this compound, this would involve dissolving the compound in a suitable deuterated solvent and acquiring spectra for various nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the difluorophenyl and salicylic (B10762653) acid moieties. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide detailed information about the connectivity of the atoms. Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule.

However, a thorough search of scientific databases and literature reveals a lack of specific, publicly available solution-state NMR data for the isolated compound "this compound." While NMR data for the parent compound, diflunisal, is well-documented, the specific salt form with sulfate and diammonium has not been characterized in the available literature. researchgate.netnih.gov

Table 1: Expected ¹H and ¹³C NMR Data for the Diflunisal Moiety in this compound (Hypothetical)

Atom Type Expected Chemical Shift Range (ppm) for Diflunisal Moiety Expected Multiplicity
Aromatic Protons6.5 - 8.5Singlet, Doublet, Triplet, Multiplet
Aromatic Carbons110 - 170Not applicable
Carboxylic Carbon165 - 185Not applicable

Note: This table is hypothetical and based on the known spectral data of diflunisal and related structures. Actual experimental values for this compound are not available.

Solid-State NMR (SSNMR) is a crucial technique for characterizing the solid form of a pharmaceutical compound, including its crystalline arrangement (polymorphism) and the nature of salt formation. Unlike solution-state NMR, SSNMR provides information about the molecule in its solid, crystalline, or amorphous state.

For this compound, SSNMR could be used to:

Confirm the presence of the sulfate and ammonium ions in the crystal lattice.

Distinguish between different polymorphic forms, if they exist.

Provide insights into the intermolecular interactions, such as hydrogen bonding, between the diflunisal, sulfate, and ammonium ions.

Despite the utility of this technique, there is no specific SSNMR data reported in the scientific literature for "this compound."

Other Spectroscopic and Thermal Analysis Methods

Thermal analysis techniques are essential for investigating the physical properties of a solid material as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study thermal events such as melting, crystallization, and glass transitions.

For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition would be characteristic of the specific salt form and its crystalline structure. Multiple peaks could indicate the presence of polymorphs or impurities.

A review of available literature indicates that while DSC has been used to study the parent compound diflunisal, no specific DSC data for "this compound" has been published.

Table 2: Hypothetical DSC Data for this compound

Thermal Event Expected Temperature Range (°C) Nature of Transition
Melting PointTo be determined experimentallyEndothermic

Note: This table is for illustrative purposes only, as experimental DSC data for this compound is not available.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a material and to study its decomposition profile.

In the context of this compound, TGA could be used to:

Determine the temperature at which the compound begins to decompose.

Identify the loss of volatile components, such as water or ammonia (B1221849), from the salt structure.

As with the other analytical techniques discussed, there is currently no published TGA data specifically for "this compound."

While the analytical techniques of NMR spectroscopy (solution and solid-state), DSC, and TGA are standard and powerful methods for the complete characterization of a pharmaceutical salt like this compound, a comprehensive search of the scientific literature did not yield any specific experimental data for this particular compound. The information available pertains to the parent diflunisal molecule or its other derivatives. Therefore, the spectroscopic and thermal properties of this compound remain to be experimentally determined and reported.

Analytical Methodologies Development and Validation for Research Applications

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, allowing for the separation of individual components from a mixture. This separation is paramount for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Diflunisal (B1670566) in various samples, including pharmaceutical formulations and biological fluids like plasma and urine. nih.govnih.gov The versatility of HPLC allows for the development of methods tailored to specific research needs.

A common approach involves reversed-phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase. nih.gov For instance, a C18 or C8 column is frequently employed to achieve effective separation. nih.govCurrent time information in Madison County, US. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.govCurrent time information in Madison County, US. By adjusting the pH of the buffer and the ratio of the organic solvent, the retention and separation can be optimized. nih.govnih.gov

Detection is often performed using a UV detector, with wavelengths set at 254 nm or 228 nm providing good sensitivity for Diflunisal. nih.govCurrent time information in Madison County, US. For enhanced sensitivity and specificity, particularly in complex biological matrices, a fluorescence detector can be utilized. nih.gov Method validation is performed to ensure linearity, precision, accuracy, and robustness. For example, methods have been validated with linear ranges from 5 µg/mL to 100 µg/mL, demonstrating high correlation coefficients (>0.999) and excellent recovery percentages. Current time information in Madison County, US.nih.gov

Table 1: Examples of HPLC Method Parameters for Diflunisal Analysis This table is interactive. Click on the headers to sort.

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Analyte Retention Time (min) Reference
Zorbax SB-C8 0.05 M Phosphoric Acid, Acetonitrile, Methanol (40:48:12) 1.0 UV at 228 nm ~7.9 Current time information in Madison County, US.
C18 (5 µm) Phosphate Buffer pH 4 (0.05 M), Acetonitrile (40:60) 1.0 UV at 254 nm Not Specified nih.gov
Microparticulate Column 0.05 M Phosphate Buffer (pH 3), Methanol Not Specified Fluorescence Not Specified nih.gov
Prodigy ODS 3V (5 µm) Isocratic (details not specified) Not Specified Tandem Mass Spectrometry Not Specified nih.gov

Beyond standard HPLC, advanced techniques are necessary to separate and identify metabolites and degradation products, which may be present in trace amounts and have similar structures to the parent compound. One such technique is Thin-Layer Chromatography (TLC) combined with densitometry. A validated TLC-densitometry method has been successfully used to separate Diflunisal from its primary pharmacopeial impurity, biphenyl-4-ol. nih.gov This method utilized silica (B1680970) gel plates and a mobile phase of toluene–acetone–acetic acid solution (3.5:6.5:1, v/v), with detection at 254 nm. nih.gov Such techniques are crucial for purity testing and stability studies, ensuring that the presence of related substances can be accurately monitored. nih.gov

Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for separating and identifying metabolites in complex biological samples. nih.gov This approach leverages the separation power of HPLC or Ultra-Performance Liquid Chromatography (UPLC) with the mass-resolving capability of a mass spectrometer, enabling the detection and tentative identification of metabolites like glucuronides and sulfates of Diflunisal. nih.govnih.gov

Mass Spectrometry in Metabolite and Degradant Identification

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in the structural elucidation of unknown compounds, such as metabolites and degradants.

Electron Impact (EI) is a hard ionization technique where a high-energy electron beam bombards a sample molecule, causing it to ionize and fragment in a reproducible manner. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.

A significant research finding for Diflunisal is that the electron impact mass spectra for the parent drug and its sulfate (B86663) conjugate are virtually identical. nih.gov This indicates that under EI conditions, the sulfate moiety is readily lost, and the fragmentation pattern observed is predominantly that of the parent Diflunisal molecule. This characteristic makes EI-MS, on its own, unsuitable for distinguishing between Diflunisal and its sulfate conjugate, highlighting the need for softer ionization techniques for metabolite identification. nih.gov

Fast Atom Bombardment (FAB) is a soft ionization technique particularly well-suited for analyzing polar, thermally unstable, and high-molecular-weight compounds, such as conjugates. creative-proteomics.comwikipedia.org In this method, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon), leading to the desorption of ions from the liquid surface. creative-proteomics.comwikipedia.org

For the analysis of sulfated metabolites, Negative Ion FAB-MS is exceptionally effective. Research has successfully used this technique to identify the Diflunisal sulfate conjugate. nih.gov The negative ion FAB mass spectrum clearly showed the quasimolecular ion [M-H]⁻ at an m/z of 329, which corresponds to the deprotonated sulfate conjugate. nih.gov Furthermore, a major fragment ion was observed at m/z 249, resulting from the loss of the sulfate group (SO₃, 80 Da), which directly confirms the structure as a sulfate conjugate of Diflunisal. nih.gov This technique provides clear molecular weight information and key fragmentation data that are often unattainable with hard ionization methods like EI. nih.govnih.govnih.gov

Tandem Mass Spectrometry (MS/MS) significantly enhances the capabilities of mass spectrometry for structural analysis. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of a metabolite) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov

This approach is invaluable for the detailed characterization of drug metabolites. nih.gov A reliable and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for the selective determination of Diflunisal in human plasma, even in the presence of its glucuronide metabolites. nih.gov By operating in the multiple reaction monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition, providing exceptional specificity and sensitivity. nih.gov This allows for the confident identification and quantification of metabolites by establishing a clear structural link between the metabolite and the parent drug through characteristic fragmentation pathways, which is essential for elucidating the biotransformation of Diflunisal. nih.govyoutube.com

Spectroscopic Quantification Methods

Spectroscopic methods are instrumental in the quantitative analysis of pharmaceutical compounds, offering both precision and sensitivity. For a compound like Diflunisal Sulfate Diammonium Salt, techniques such as UV-Vis spectrophotometry and X-ray fluorescence can be applied in research settings for quantification and binding studies.

UV-Vis Spectrophotometry in Solution Studies

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of compounds in solution. It operates on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For the parent compound, diflunisal, several UV spectrophotometric methods have been developed. These methods are often employed for quality control in pharmaceutical formulations and for quantitative analysis in various research applications. Derivative spectrophotometry, which measures the first or higher derivatives of absorbance with respect to wavelength, can be used to enhance spectral details, resolve overlapping peaks in a mixture, and eliminate background interference. fabad.org.trsemanticscholar.org

Research on diflunisal has established specific wavelengths for its detection and quantification. For instance, studies have utilized direct UV spectrophotometry as well as first-order (1D) and second-order (2D) derivative methods for its analysis. fabad.org.tr The absorbance of diflunisal solutions has been measured at various wavelengths, including 253 nm, to create calibration curves for quantification. researchgate.net In differential spectrophotometry, the absorbance of a basic solution of the drug is measured against an acidic solution at a specific wavelength, such as 274 nm.

The choice of solvent is critical, with methanol and various buffer solutions being commonly used. fabad.org.trresearchgate.net The linearity range, limit of detection (LOD), and limit of quantitation (LOQ) are key parameters validated in these methods to ensure their accuracy and reliability for research purposes.

Interactive Data Table: UV-Vis Spectrophotometric Parameters for Diflunisal Analysis

MethodWavelength (nm)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Solvent/MediumSource
First-Order Derivative (1D)235.61.0 - 25.00.1Methanol fabad.org.tr
Second-Order Derivative (2D)228.81.0 - 20.00.1Methanol fabad.org.tr
UV Spectrophotometry253Not SpecifiedNot SpecifiedPhosphate Buffer (pH 7.6) researchgate.net
Differential Spectrophotometry274Not SpecifiedNot SpecifiedBasic vs. Acidic Solution

X-ray Fluorescence (XRF) for Elemental Analysis in Binding Studies

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. mdpi.com The process involves irradiating a sample with high-energy X-rays from a controlled source. researchgate.net When an atom in the sample is struck by an X-ray of sufficient energy, an electron is ejected from one of its inner orbital shells. To regain stability, an electron from a higher-energy orbital fills the vacancy, releasing energy in the form of a fluorescent X-ray. researchgate.net The energy of this emitted X-ray is characteristic of the element from which it originated, allowing for elemental identification. The intensity of the fluorescence is proportional to the concentration of the element in the sample. nih.gov

In the context of research applications for this compound, XRF could theoretically be employed for elemental analysis in binding studies. Since the compound contains fluorine and sulfur atoms, XRF could be used to detect and quantify the presence of the compound in various matrices.

For example, in a drug-protein binding study, researchers might want to determine the amount of this compound bound to a protein like human serum albumin (HSA). After separating the protein-drug complex from the unbound drug, XRF could be used to quantify the amount of the drug bound to the protein by measuring the signal from a unique element in the drug, such as sulfur from the sulfate group or the two fluorine atoms on the diflunisal structure. This would provide a direct measure of the extent of binding. This approach would be particularly useful if the drug is not chromophoric or fluorescent, or to validate results from other techniques.

While there is no specific literature found detailing the use of XRF for this compound binding studies, the technique's ability to perform sensitive, non-destructive elemental analysis makes it a potentially valuable tool for such research applications. mdpi.comnih.gov

Mechanistic Biochemical and Biophysical Interactions in Vitro Focus

Enzymatic Conjugation Pathways (In Vitro Studies)

Diflunisal (B1670566) undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to form more polar conjugates that are readily excretable. In vitro studies using isolated enzyme systems have been crucial in elucidating these biotransformation pathways.

Glucuronidation Mechanisms in Isolated Systems (e.g., human liver microsomes)

In vitro investigations utilizing human liver and kidney microsomes have identified two primary glucuronide metabolites of diflunisal: the phenolic glucuronide (DPG) and the acyl glucuronide (DAG). nih.gov These metabolites are formed by the action of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the diflunisal molecule. ontosight.ai The formation of DAG occurs at the carboxyl group of the salicylate (B1505791) ring, while DPG is formed at the phenolic hydroxyl group. ontosight.ainih.gov

Studies using human liver microsomes have determined the kinetic parameters for the formation of both glucuronides. nih.gov The maximum velocity (Vmax) for the formation of DAG is approximately four times higher than that for DPG, indicating a more rapid formation of the acyl glucuronide in this system. nih.govtandfonline.com Human kidney microsomes are also capable of forming both glucuronides, with activities representing about 60-70% of those found in liver microsomes. nih.gov

A key aspect of in vitro diflunisal glucuronidation is the concurrent hydrolysis of the newly formed metabolites, particularly the chemically unstable DAG. nih.gov The acyl glucuronide is susceptible to hydrolysis by β-glucuronidase, an enzyme present in microsomal preparations. nih.govnih.gov In rat liver microsomes, where β-glucuronidase activity is high, the inclusion of an inhibitor like saccharo-1,4-lactone is necessary to prevent the rapid breakdown of DAG and accurately measure its formation rate. nih.govnih.gov In human liver microsomes, β-glucuronidase activity is much lower, and its inhibition has little effect on the net formation rate of DAG. nih.gov The phenolic glucuronide (DPG) is significantly more stable and not substantially affected by microsomal β-glucuronidase activity. nih.gov

Table 1: Kinetic Parameters for Diflunisal Glucuronidation in Human Microsomes This table is interactive. You can sort and filter the data.

Sulfation Mechanisms in Isolated Systems (e.g., enzyme assays)

Sulfation represents another major metabolic pathway for diflunisal, resulting in the formation of diflunisal sulfate (B86663) (DS). nih.gov This conjugation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of diflunisal. fu-berlin.de While early studies identified DS as a minor metabolite after a single dose, it becomes a major metabolite upon multiple dosing, suggesting dose-dependent kinetics. nih.govnih.gov

In vitro studies on SULT-mediated metabolism are often conducted using preparations from relevant tissues like the liver, which is a primary site of metabolism, or with recombinantly expressed SULT enzymes. fu-berlin.de These assays measure the formation of the sulfated product, often requiring the addition of the PAPS cofactor to the reaction mixture. fu-berlin.de Although specific kinetic data from in vitro enzyme assays for diflunisal sulfation are not as extensively detailed in the literature as for glucuronidation, the pathway's significance is well-established. nih.govnih.gov The conversion of diflunisal to DS is a critical route of elimination, and its rate can be influenced by the availability of inorganic sulfate and the expression levels of SULT enzymes. nih.gov

Role of Specific Enzymes (e.g., Arylsulfatase) in Metabolite Hydrolysis

The conjugates of diflunisal can be hydrolyzed back to the parent compound by specific enzymes. The sulfate conjugate (DS), isolated from human urine, has been shown to be completely hydrolyzed to diflunisal by the action of arylsulfatase from both Helix pomatia (a snail) and Aerobacter aerogenes (a bacterium). nih.gov This enzymatic hydrolysis confirms the nature of the sulfate linkage. nih.gov

Similarly, the glucuronide metabolites are substrates for β-glucuronidase. nih.gov The acyl glucuronide (DAG) is particularly labile and rapidly hydrolyzed by β-glucuronidase found in liver microsomes, a process that can create a "futile cycle" of conjugation and deconjugation. nih.gov The phenolic glucuronide (DPG) is much more resistant to this enzymatic hydrolysis. nih.gov Inhibition of β-glucuronidase in vitro, for instance by using D-glucaro-1,4-lactone, prevents this hydrolysis and allows for the study of the true formation rate of the acyl glucuronide. nih.govnih.gov

Protein and Biomolecule Interactions (In Vitro/Theoretical)

Diflunisal's disposition and mechanism of action are heavily influenced by its strong binding to plasma proteins. In vitro and theoretical studies have provided detailed insights into these interactions.

Binding Studies with Model Proteins (e.g., serum albumin) focusing on Chemical Mechanisms

In vitro studies have demonstrated that diflunisal binds extensively to serum albumin, the most abundant protein in blood plasma. nih.gov Both human serum albumin (HSA) and bovine serum albumin (BSA) have been used as model proteins to characterize this interaction. nih.govuoa.gr Using techniques such as direct potentiometry with a diflunisal-selective electrode and fluorescence quenching, researchers have identified the specific binding sites for diflunisal on the albumin molecule. nih.govmdpi.com

Diflunisal shows a high affinity for Sudlow's Site I on HSA, which is also known as the warfarin-azapropazone binding site. oup.com However, studies combining fluorescence spectroscopy and computational docking also indicate binding to other sites, including Site IIA (the tryptophan-containing site) and Site IIIA. nih.govmdpi.com The binding is a result of various non-covalent interactions, including hydrophobic interactions between the difluorophenyl ring of diflunisal and nonpolar pockets within the protein, as well as hydrogen bonds and electrostatic interactions involving the carboxylate and hydroxyl groups of the drug. mdpi.com

Interestingly, the binding of diflunisal can be affected by the presence of other substances. For example, uremic toxins that accumulate during renal failure have been shown to displace diflunisal from its primary binding sites on HSA, which could alter the free concentration of the drug. nih.govoup.com

Ligand-Protein Interaction Thermodynamics and Kinetics

The interaction between diflunisal and serum albumin has been quantified through the determination of thermodynamic and kinetic parameters. Binding studies using a site-oriented Scatchard model have calculated the association constants (K) and the number of binding sites (n) for diflunisal on HSA. nih.govoup.com These parameters provide a quantitative measure of the binding affinity.

Table 2: Binding Parameters of Diflunisal to Human Serum Albumin (HSA) This table is interactive. You can sort and filter the data.

Beyond albumin, diflunisal also binds strongly to the transport protein transthyretin (TTR). nih.govnih.gov This interaction is of significant therapeutic interest. The binding of diflunisal to the native tetrameric structure of TTR provides kinetic stabilization, meaning it slows the rate-limiting step of tetramer dissociation. nih.gov In vitro experiments have shown that diflunisal binding can slow urea-mediated dissociation and acid-mediated aggregation of TTR by at least threefold. nih.gov A plasma concentration of 250 µM diflunisal has been shown to reduce the dissociation rate of wild-type TTR by 95%, effectively halting the process that leads to amyloid fibril formation. nih.gov This kinetic stabilization is a key mechanism for its use in treating certain forms of amyloidosis. nih.govnih.gov

Stabilizing Effects on Protein Conformation (e.g., transthyretin stabilization in vitro mechanisms)

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a kinetic stabilizer of the transthyretin (TTR) protein. nih.govnih.gov The underlying mechanism of this stabilization lies in its ability to bind to the thyroxine (T4) binding sites within the TTR tetramer. nih.govmdpi.com This binding event is crucial as the dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the process of amyloidogenesis, which is associated with certain pathologies. nih.govnih.gov

In vitro studies have demonstrated that by occupying these binding sites, Diflunisal effectively increases the kinetic barrier for tetramer dissociation. nih.govacs.org This stabilization is achieved through ground-state stabilization, which slows the rate at which the tetramer breaks apart. acs.org Research has shown that Diflunisal can slow this dissociation process dramatically. acs.org For instance, a plasma concentration of 250 μM of Diflunisal has been observed to reduce the dissociation rate of wild-type TTR by 95% in plasma, a level considered sufficient to halt TTR aggregation. nih.govnih.gov

The binding of Diflunisal to TTR is a cooperative process. acs.org Studies have shown that Diflunisal can work in conjunction with endogenous chaperones like clusterin to stabilize TTR. acs.org This cooperative inhibition further enhances the prevention of amyloid fibril formation. acs.org X-ray crystallography studies have revealed that Diflunisal can occupy the T4 binding sites in multiple orientations, forming hydrogen bonds and electrostatic interactions with key amino acid residues such as Lysine 15 and Serine 117, which further anchors the drug within the binding pocket and stabilizes the tetrameric structure. acs.org

The following table summarizes key findings from in vitro studies on the stabilization of transthyretin by Diflunisal.

Parameter Observation Reference
Binding SiteBinds to the thyroxine (T4) binding sites of the TTR tetramer. nih.govmdpi.com
Mechanism of ActionIncreases the kinetic barrier for tetramer dissociation through ground-state stabilization. acs.org
Dissociation Rate ReductionA 250 μM concentration reduces the wild-type TTR dissociation rate in plasma by 95%. nih.govnih.gov
Cooperative InhibitionWorks with clusterin to cooperatively inhibit TTR aggregation. acs.org
Binding InteractionsForms hydrogen bonds and electrostatic interactions with Lysine 15 and Serine 117 residues. acs.org

Interactions with Polymeric Systems and Delivery Matrices (Mechanistic/Release Research)

The interactions of Diflunisal with various polymeric systems have been investigated to develop controlled-release drug delivery systems, which can enhance its therapeutic efficacy and overcome limitations such as poor water solubility. nih.govresearchgate.net

Studies on Compound Release Dynamics from Polymer Matrices

The release of Diflunisal from polymeric matrices is influenced by several factors, including the type of polymer, the drug-to-polymer ratio, and the pH of the surrounding medium. nih.gov

Hydrogels: pH-sensitive hydrogels, such as those based on bovine serum albumin, have demonstrated the ability to control the release of Diflunisal. nih.gov At a low pH of 1.0, a minimal amount of the drug is released, whereas at a higher pH of 6.8, a significantly larger amount is released over time. nih.gov This pH-dependent release is attributed to the interactions between Diflunisal and the polymer matrix, as well as the diffusional constraints related to the crosslinking of the microparticles. nih.gov Similarly, hydrogels made from thiolated polyethylene (B3416737) glycol (PEG) and polyamidoamine (PAMAM) dendrimers have been shown to provide sustained release of Diflunisal, with up to 87% of the loaded drug being released over 72 hours. researchgate.net

Solid Dispersions: The formation of solid dispersions with polymers like Eudragit RS100 and RL100 can alter the release profile of Diflunisal, leading to a slower and more prolonged release. nih.gov The dispersion of the drug within the polymer matrix is a key factor in achieving this controlled kinetic profile. nih.gov

Biodegradable Matrices: In hyaluronic acid (HA) matrices, the release of Diflunisal is characteristic of diffusion-controlled delivery systems. researchgate.net A significant portion of the drug is released within the first hour, with over 90% being released after 3 hours in a phosphate (B84403) buffer solution at pH 7.6. researchgate.net

The table below presents a summary of Diflunisal release dynamics from different polymer matrices.

Polymer Matrix Release Profile Key Findings Reference
pH-Sensitive Hydrogels (Bovine Serum Albumin)pH-dependent<10% release at pH 1.0 after 2h; >75% release at pH 6.8 after 24h. nih.gov
PEG/PAMAM HydrogelSustained ReleaseUp to 87% release over 72 hours. researchgate.net
Eudragit Solid DispersionsSlow and ProlongedThe dispersion within the polymer matrix controls the release. nih.gov
Hyaluronic Acid MatrixDiffusion-controlled>90% release after 3 hours in PBS at pH 7.6. researchgate.net

Molecular Interactions with Polymers (e.g., cyclodextrins, hyaluronic acid)

The molecular interactions between Diflunisal and polymers are fundamental to the formulation of effective drug delivery systems. These interactions can enhance the solubility and modify the release characteristics of the drug.

Cyclodextrins: Cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can form inclusion complexes with Diflunisal, significantly increasing its water solubility. nih.gov The addition of hydrophilic polymers like Poloxamer-188 to these complexes can further enhance the solubility of Diflunisal by up to 28-fold. nih.gov This enhancement is attributed to factors such as a local solubilizing effect and changes in the crystalline structure of the drug. nih.gov

Hyaluronic Acid: Hyaluronic acid (HA) matrices have been shown to significantly increase the solubility of Diflunisal in aqueous solutions. researchgate.net The interactions between NaHy and β-cyclodextrin are significant, particularly at lower NaHy concentrations, as evidenced by a substantial decrease in the limiting diffusion coefficient of NaHy in the presence of β-cyclodextrin. mdpi.com This suggests strong interactions between the polymer and the cyclodextrin (B1172386), which can in turn influence the behavior of a drug like Diflunisal within such a system. mdpi.com

Dendrimers: Polyamidoamine (PAMAM) dendrimers have been employed to dramatically increase the water solubility of Diflunisal. researchgate.net The solubility of Diflunisal in water was improved by 129–193 folds in the presence of PAMAM dendrimers under experimental conditions. researchgate.net

The following table details the interactions of Diflunisal with various polymers.

Polymer Type of Interaction Effect Reference
Cyclodextrins (β-cyclodextrin, HP-β-cyclodextrin)Inclusion Complex FormationIncreases water solubility by 11-21 fold; up to 28-fold with added hydrophilic polymers. nih.gov
Hyaluronic AcidMatrix EntrapmentSignificantly increases solubility in aqueous solutions. researchgate.net
PAMAM DendrimersEncapsulationImproves water solubility by 129-193 fold. researchgate.net

Adhesion Studies of Diflunisal in Polymer Systems

Bioadhesion, the process where natural or synthetic macromolecules adhere to biological surfaces, is a key strategy in developing drug delivery systems that can prolong the residence time of a formulation at a specific site. nih.gov This can lead to enhanced drug absorption and localized therapeutic effects. researchgate.net The effectiveness of bioadhesive systems is dependent on the properties of the polymer, such as its chain length, degree of cross-linking, and the presence of functional groups. researchgate.net

While specific adhesion studies focusing solely on Diflunisal within polymer systems are not extensively detailed in the provided search results, the principles of bioadhesion are applicable. For instance, the use of mucoadhesive polymers like chitosans and carbomers in formulations can facilitate adhesion to mucosal surfaces through various physicochemical interactions. nih.gov The development of bioadhesive formulations often involves incorporating the drug into a matrix of these polymers. researchgate.net The adhesion process is complex, involving theories such as electronic theory, where attractive forces are generated at an interface, and the wetting theory, which emphasizes the importance of intimate contact between the polymer and the biological surface. ekb.eg The successful design of a bioadhesive system for Diflunisal would require careful selection of a polymer with appropriate bioadhesive properties to ensure prolonged contact and controlled release at the target site. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, particularly Density Functional Theory (DFT), are widely used to predict a range of molecular properties with high accuracy.

Quantum chemical calculations can elucidate the electronic structure of the diflunisal (B1670566) anion, the sulfate (B86663) dianion, and the ammonium (B1175870) cation, providing insights into their reactivity and interaction. Key parameters that can be calculated include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For diflunisal, DFT calculations would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The MEP map would visually represent the electron-rich and electron-deficient areas, indicating sites for potential intermolecular interactions, which are critical for salt formation and biological activity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Diflunisal Anion

PropertyCalculated Value (Arbitrary Units)Significance
Energy of HOMO-6.5 eVIndicates the electron-donating ability of the molecule.
Energy of LUMO-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVSuggests good kinetic stability of the molecule.
Dipole Moment3.5 DProvides information on the molecule's overall polarity.
Electron Affinity1.8 eVQuantifies the energy change upon electron addition.
Ionization Potential7.0 eVQuantifies the energy required to remove an electron.

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from quantum chemical calculations. Actual values would require specific DFT calculations.

DFT calculations are highly effective in simulating vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For Diflunisal Sulfate Diammonium Salt, this would involve calculating the vibrational frequencies for the diflunisal anion, the sulfate dianion, and the ammonium cation, as well as for the entire salt complex to understand the interactions between the ions.

For instance, the characteristic stretching frequencies of the carboxylate group in the diflunisal anion, the S-O bonds in the sulfate dianion, and the N-H bonds in the ammonium cation could be precisely predicted. Shifts in these frequencies upon salt formation would provide valuable information about the strength and nature of the ionic interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the conformational behavior of molecules and their interactions in condensed phases, such as in solution or in a crystal lattice.

The biological activity of a drug is often dependent on its three-dimensional conformation. Conformational analysis of the diflunisal anion would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for diflunisal due to the rotational freedom around the bond connecting the two phenyl rings.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. Molecular docking studies have been used to investigate the binding of diflunisal and its derivatives to biological targets such as cyclooxygenase (COX) enzymes. These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the drug's mechanism of action. Similar studies could be performed for this compound to understand how the salt form might influence its binding to target proteins.

The solid-state properties of a pharmaceutical compound are of utmost importance for its formulation and stability. Molecular dynamics simulations can be used to simulate the crystal packing of this compound. By starting from a predicted or experimentally determined unit cell, simulations can provide insights into the stability of the crystal lattice and the nature of the intermolecular interactions, including ionic bonds, hydrogen bonds, and van der Waals forces.

These simulations can also be used to study phase transitions, such as the melting process or the transformation between different polymorphic forms. Understanding the polymorphism of a drug is critical, as different polymorphs can have different solubilities, dissolution rates, and bioavailability. While specific studies on this compound are lacking, research on diflunisal has shown its tendency to form various co-crystals and salts, highlighting the importance of understanding its solid-state behavior. Modeling studies on other diflunisal salts have indicated that proton transfer in the gas phase may not occur in an acid-base H-bonded adduct, but can happen spontaneously within a molecular cluster, a phenomenon that could be investigated for the sulfate diammonium salt.

Cheminformatics and In Silico Approaches

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are used to develop models that can predict the biological activity or physicochemical properties of new compounds based on their molecular structure.

For diflunisal and its derivatives, QSAR models could be developed to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their anti-inflammatory activity. Such models can be valuable tools for the rational design of new, more potent diflunisal analogs. Similarly, QSPR models could predict important pharmaceutical properties of this compound, such as its solubility, melting point, and stability, based on its molecular structure. These in silico predictions can help to prioritize candidates for experimental investigation and accelerate the drug development process. For instance, cheminformatics analyses of non-steroidal anti-inflammatory drugs (NSAIDs) can help in understanding their mechanisms of action and potential side effects.

Structure-Activity Relationship (SAR) Exploration in a Chemical Context

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule correlates with its biological activity. For diflunisal, a derivative of salicylic (B10762653) acid, SAR explorations have been pivotal in identifying the key structural motifs responsible for its therapeutic effects and in the rational design of new analogs. nih.govnih.govwikipedia.org

The foundational discovery of diflunisal itself was the result of extensive SAR studies on over 500 salicylic acid analogs. nih.gov These investigations revealed that the addition of a hydrophobic group, specifically a difluorophenyl substituent at the C5 position of the salicylic acid core, significantly enhanced anti-inflammatory and analgesic activities. nih.gov This modification improved lipophilicity and resulted in a longer duration of action. nih.gov A key distinction from aspirin (B1665792) is the absence of an O-acetyl group, which makes diflunisal a reversible cyclooxygenase (COX) inhibitor and prevents the in vivo acylation of proteins. nih.gov

Further computational and synthetic studies have delved deeper into the SAR of diflunisal derivatives. Molecular docking studies, a key computational technique, have been employed to predict how these derivatives interact with their biological targets, primarily the COX enzymes (COX-1 and COX-2). For instance, the hydroxyl group and the carboxylic acid moiety of the salicylic acid core are crucial for binding. Docking simulations show that the hydroxyl group of diflunisal forms hydrogen bonds with amino acid residues like TYR355 and ARG120 in the active site of COX-2. researchgate.net

In the pursuit of novel therapeutic applications, researchers have synthesized and evaluated various diflunisal derivatives, such as thiosemicarbazides and 1,2,4-triazoles, for their anticancer properties. mdpi.comnih.gov These studies combine synthesis with molecular docking to rationalize the observed activities. For example, certain triazole derivatives of diflunisal showed high selectivity and affinity for the COX-2 isozyme over COX-1, a desirable characteristic for reducing gastrointestinal side effects. mdpi.comnih.gov The docking poses of these derivatives within the COX-2 active site helped to explain their enhanced activity and selectivity. mdpi.comnih.gov

Another study focused on creating novel amide derivatives of diflunisal to develop preferential COX-2 inhibitors with improved gastric safety profiles. rjptonline.org The SAR in this series indicated that conjugation with specific heterocyclic rings could enhance anti-inflammatory activity while minimizing ulcerogenic effects. rjptonline.org

The table below summarizes the findings from a study on diflunisal derivatives as inhibitors of Aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), highlighting the importance of the core diflunisal structure for inhibitory activity.

CompoundModification from DiflunisalIC50 (µM) for hACMSD
Diflunisal-19.8 ± 0.9
Derivative 20Modification of the carboxylate group3.10 ± 0.11
Derivative 22Modification of the biphenyl (B1667301) ring system1.32 ± 0.07
Derivative 13Altered orientation of the B ringWeakened activity

This table presents a selection of data from a study on diflunisal derivatives as ACMSD inhibitors to illustrate structure-activity relationships. utsa.edu

These examples underscore the power of combining synthetic chemistry with computational analysis to build a comprehensive understanding of the SAR of diflunisal, paving the way for the design of next-generation analogs with tailored therapeutic properties.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in silico to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. patsnap.comeurekaselect.com This method accelerates the drug discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. nuvisan.comnih.gov For a well-established drug like diflunisal, virtual screening can be employed to discover novel analogs with different therapeutic applications or improved properties.

One prominent approach in virtual screening is structure-based virtual screening, which relies on the three-dimensional structure of the target protein. patsnap.comresearchgate.net Molecular docking is a central tool in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. patsnap.com In the context of diflunisal, docking studies have been used to screen new derivatives against COX-1 and COX-2. mdpi.comnih.gov For example, newly synthesized thiosemicarbazide (B42300) and 1,2,4-triazole (B32235) derivatives of diflunisal were docked into the crystal structures of COX-1 and COX-2 to predict their binding modes and affinities. mdpi.comnih.gov The results of these docking studies, often expressed as a docking score or estimated binding energy, helped to identify compounds with high selectivity for COX-2, which correlated well with experimental anticancer activity. mdpi.comnih.gov

An exemplary application of virtual screening that led to the identification of diflunisal for a new target was the screening of a library of approximately 5,000 FDA-approved drugs against the active site of human ACMSD. utsa.edu This screening utilized rigid-receptor docking at increasing levels of precision, followed by refinement using molecular mechanics-generalized Born surface area (MM-GBSA) calculations. utsa.edu From this large-scale virtual screen, diflunisal was identified as a potent inhibitor of ACMSD, a finding that was subsequently confirmed by in vitro enzymatic assays. utsa.edu This discovery opened a new avenue for the potential application of diflunisal and its derivatives in modulating the tryptophan-kynurenine pathway. utsa.edu

The general workflow for such a virtual screening campaign is summarized below:

StepDescriptionExample in Diflunisal Context
1. Target Preparation The 3D structure of the target protein (e.g., from X-ray crystallography) is prepared for docking. This involves adding hydrogen atoms and assigning charges.Preparing the crystal structures of COX-2 or ACMSD for docking simulations. mdpi.comutsa.edu
2. Ligand Library Preparation A large database of chemical compounds is prepared for docking. This may involve generating 3D conformations for each molecule.A library of FDA-approved drugs or newly designed diflunisal derivatives is compiled. rjptonline.orgutsa.edu
3. Molecular Docking Each ligand in the library is computationally "docked" into the active site of the target protein.Docking of diflunisal derivatives into the active site of COX-2 to predict binding affinity. mdpi.comnih.govrjptonline.org
4. Scoring and Ranking The docked poses are evaluated using a scoring function that estimates the binding affinity. The compounds are then ranked based on their scores.Compounds are ranked based on their docking scores (e.g., PLP fitness), with lower energy scores indicating potentially better binding. rjptonline.org
5. Hit Selection and Experimental Validation The top-ranked compounds ("hits") are selected for experimental testing to confirm their biological activity.Diflunisal was identified as a top hit against ACMSD and its inhibitory activity was confirmed experimentally. utsa.edu

Virtual screening, therefore, serves as a powerful engine for hypothesis generation, enabling the rapid identification of diflunisal analogs with novel biological activities and providing a computationally efficient starting point for new drug discovery projects.

Degradation Pathways and Chemical Stability Studies

Identification of Degradation Products and Their Structures

Forced degradation studies are instrumental in identifying potential degradation products that may form under various environmental conditions. Studies on diflunisal (B1670566) have identified several degradation products under photolytic and thermal stress.

Under exposure to UVA/VIS light, four distinct degradation products of diflunisal have been identified using Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS/MS). mdpi.com The proposed structures of these photodegradants, designated as DD-1 through DD-4, provide insight into the transformation pathways of the parent molecule upon light exposure. mdpi.com

Thermal degradation of diflunisal also leads to the formation of specific products. The decomposition process has been shown to occur in a stepwise manner, involving the loss of small molecules such as carbon monoxide (CO) and hydrogen fluoride (B91410) (HF) at elevated temperatures. researchgate.net

Table 1: Identified Degradation Products of Diflunisal

Degradation Condition Product Code Method of Identification Reference
Photolytic (UVA/VIS) DD-1 UPLC-HRMS/MS mdpi.com
Photolytic (UVA/VIS) DD-2 UPLC-HRMS/MS mdpi.com
Photolytic (UVA/VIS) DD-3 UPLC-HRMS/MS mdpi.com
Photolytic (UVA/VIS) DD-4 UPLC-HRMS/MS mdpi.com

Kinetic Studies of Degradation under Controlled Conditions

Kinetic studies are crucial for understanding the rate at which a drug degrades. The photodegradation of diflunisal has been shown to follow first-order kinetics. mdpi.com This indicates that the rate of degradation is directly proportional to the concentration of diflunisal.

A study investigating the photodegradation of diflunisal in solutions of varying pH under UVA/VIS irradiation determined the rate constants (k) for this first-order reaction. mdpi.com The results demonstrated that the rate of degradation is significantly influenced by the pH of the solution. mdpi.com

Table 2: Photodegradation Kinetics of Diflunisal at Different pH Values

pH Rate Constant (k) (s⁻¹) Percentage Degradation (%) after 35h Reference
1 1.2 x 10⁻³ 99.05 mdpi.com
3 2.1 x 10⁻⁴ 74.52 mdpi.com
5 1.5 x 10⁻⁴ 64.87 mdpi.com
7 1.1 x 10⁻⁴ 52.45 mdpi.com
9 1.3 x 10⁻⁴ 58.33 mdpi.com
11 2.5 x 10⁻⁴ 77.89 mdpi.com
13 9.8 x 10⁻⁴ 98.23 mdpi.com

Data derived from graphical representations in the cited source.

Influence of Environmental Factors on Stability (e.g., pH, light, temperature)

The stability of diflunisal is significantly impacted by environmental factors such as pH, light, and temperature.

pH: The pH of the medium plays a critical role in the stability of diflunisal, particularly under photolytic conditions. The compound exhibits the least stability at the extremes of the pH scale, with the highest degradation observed at pH 1 and pH 13. mdpi.com In one study, diflunisal showed about 10% degradation in an acidic medium (1 M HCl) but was found to be stable in an alkaline medium (1 M NaOH) when not exposed to light. mdpi.com

Light: Diflunisal is susceptible to degradation upon exposure to UVA/VIS light. mdpi.com The extent of photodegradation is substantial, reaching over 98% under certain pH conditions after prolonged exposure. mdpi.com Another study confirmed that a methanolic solution of diflunisal degraded by 58.72% under UV light (254 nm and 366 nm) but remained stable under direct sunlight. mdpi.com

Temperature: Thermal stability studies have been conducted using thermogravimetric analysis (TGA). These studies show that diflunisal undergoes thermal decomposition in a series of steps at elevated temperatures. researchgate.netresearchgate.net The initial weight loss, corresponding to the removal of a carbon monoxide molecule, begins in the temperature range of 200-220°C. researchgate.net This is followed by the removal of two molecules of hydrogen fluoride between 220-240°C. researchgate.net The major degradation of the remaining organic structure occurs between 240-600°C. researchgate.net The activation energy for the thermal decomposition of diflunisal has been calculated to be 174.94 kJ/mol using the Kissinger method and 220.70 kJ/mol using the Ozawa method, indicating its relative thermal stability compared to some other anti-inflammatory drugs. researchgate.netresearchgate.net

Table 3: Thermal Decomposition Steps of Diflunisal

Temperature Range (°C) Event Calculated Weight Loss (%) Observed Weight Loss (%) Reference
200 - 220 Removal of CO 11.2 Not specified researchgate.net
220 - 240 Removal of 2HF 15.998 Not specified researchgate.net

Degradation Mechanisms and Reaction Pathways

The degradation of diflunisal proceeds through different mechanisms depending on the stressor.

Photodegradation: The mechanism of diflunisal's photodegradation is believed to involve the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and singlet oxygen (¹O₂). researchgate.net These highly reactive species can then interact with the diflunisal molecule, leading to its breakdown into various degradation products.

Thermal Degradation: The thermal degradation pathway of diflunisal appears to be a sequential process of fragmentation. Based on thermogravimetric analysis, the molecule first loses a molecule of carbon monoxide, followed by the elimination of two molecules of hydrogen fluoride. researchgate.net The final stage involves the breakdown of the remaining biphenyl (B1667301) carboxylic acid structure at higher temperatures. researchgate.net

Hydrolytic Degradation: While detailed mechanistic pathways for the hydrolysis of diflunisal are not extensively described in the reviewed literature, its increased degradation at pH extremes suggests that both acid-catalyzed and base-catalyzed hydrolysis could be potential degradation pathways.

Future Directions and Emerging Research Areas

Advanced Materials Science Applications of Diflunisal (B1670566) Salts

The unique properties of diflunisal and its propensity to form various salts and co-crystals open up intriguing possibilities in materials science. Future research could focus on harnessing these properties to create advanced materials with tailored functionalities.

One promising area is the development of novel amorphous solid dispersions (ASDs) and co-crystals . The formation of an amorphous salt of diflunisal with cimetidine (B194882) has been shown to enhance solubility. nih.gov This suggests that forming a salt with diammonium sulfate (B86663) could similarly lead to amorphous materials with improved physicochemical properties. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.orgacs.org Research into drug-polymer salts has demonstrated that these formulations can exhibit remarkable stability against crystallization, even under high temperature and humidity, while also providing fast release rates. mdpi.comacs.org The use of polymeric counterions can be particularly advantageous in creating stable amorphous formulations. mdpi.comresearchgate.netsemanticscholar.org

Another significant application lies in the design of controlled-release systems . Diflunisal has been successfully incorporated into various polymer matrices and hydrogels to control its release. mdpi.comnih.gov These systems can be designed to be responsive to specific stimuli, such as pH, allowing for targeted drug delivery. nih.govresearchgate.netiu.edumdpi.com For instance, hydrogels can be engineered to swell or degrade under specific physiological conditions, releasing the entrapped diflunisal salt in a predictable manner. nih.govnih.gov The interactions between the drug and the polymer matrix are crucial for the stability and release profile of the formulation. nih.gov

The table below summarizes potential advanced materials science applications for diflunisal salts, based on existing research on related compounds.

Application AreaPotential Material TypeKey Research FocusRelevant Findings for Diflunisal Salts
Enhanced Drug Delivery Amorphous Solid Dispersions (ASDs)Improving solubility and bioavailability of poorly soluble drugs. mdpi.comFormation of amorphous salts with enhanced solubility has been demonstrated for diflunisal. nih.gov
Targeted Therapy Stimuli-Responsive HydrogelsDeveloping materials that release drugs in response to specific triggers like pH. nih.goviu.eduDiflunisal has been incorporated into hydrogels for controlled release. mdpi.comnih.gov
Novel Formulations Co-crystalsCreating new solid forms with tailored physicochemical properties. researchgate.netDiflunisal has been shown to form co-crystals with other molecules. researchgate.net
Advanced Coatings Polyelectrolyte CoatingsStabilizing amorphous drug particles and improving their dissolution. mdpi.comresearchgate.netPolyelectrolyte coatings can inhibit crystallization and enhance wetting of amorphous drugs. researchgate.net

Novel Spectroscopic and Imaging Techniques for Chemical Analysis

The comprehensive characterization of Diflunisal Sulfate Diammonium Salt and its behavior in various systems will necessitate the application of advanced analytical techniques. Future research will likely focus on employing novel spectroscopic and imaging methods to gain deeper insights into its structure, interactions, and dynamics.

Spectroscopic techniques will be crucial for elucidating the solid-state properties and molecular interactions of this salt. Techniques like Raman and terahertz spectroscopy have been effectively used to study the polymorphs and phase transformations of diflunisal. researchgate.netnih.gov These methods could be applied to investigate the crystalline and amorphous forms of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming salt formation in binary systems of diflunisal. nih.govFluorescence spectroscopy offers a sensitive tool to probe the interactions of diflunisal with other molecules, such as proteins and drug carriers. acs.org For instance, steady-state and time-resolved fluorescence spectroscopy can reveal details about the binding and microenvironment of the drug. acs.org First and second derivative synchronous fluorescence spectroscopy are other promising techniques for the simultaneous analysis of diflunisal derivatives in complex mixtures. nih.govnih.gov

Advanced imaging techniques will play a vital role in visualizing the distribution and release of this compound from delivery systems at high resolution. Super-resolution microscopy (SRM) techniques, for example, can track drug dynamics at the subcellular level, providing valuable information on the mechanism of action and target engagement. noaa.govnih.govresearchgate.net When incorporated into drug delivery systems like nanoparticles or hydrogels, the spatial and temporal distribution of the diflunisal salt could be monitored using techniques such as confocal laser scanning microscopy . fu-berlin.de Elemental mapping using techniques like Energy-Dispersive X-ray Spectroscopy (EDX) coupled with Scanning Electron Microscopy (SEM) can visualize the distribution of the drug within a polymer matrix by mapping the unique atoms of the drug molecule. mdpi.com

The table below outlines some of the novel analytical techniques that could be employed in future research on this compound.

Analytical TechniqueApplication in Diflunisal Salt ResearchInformation Gained
Terahertz Spectroscopy Characterization of solid-state forms. researchgate.netnih.govIdentification of polymorphs and amorphous content.
Fluorescence Spectroscopy Studying interactions with biological molecules and carriers. acs.orgBinding affinities, conformational changes, and microenvironment details.
Super-Resolution Microscopy Tracking the drug within cells and tissues. noaa.govnih.govSubcellular localization and dynamics of the drug.
SEM with EDX Mapping Visualizing drug distribution in delivery systems. mdpi.comHomogeneity and spatial distribution of the salt in a polymer matrix.
Derivative Synchronous Fluorometry Simultaneous analysis in complex mixtures. nih.govnih.govQuantification of the drug and its metabolites with high sensitivity.

Development of Predictive Computational Models for Chemical Behavior and Interactions

Computational modeling is becoming an indispensable tool in pharmaceutical sciences for predicting the behavior of new chemical entities and for guiding formulation development. For this compound, the development of predictive models could significantly accelerate research and development.

Predictive models for solubility and dissolution are particularly relevant for a salt form of a drug, as these properties are critical for its bioavailability. nih.govrsc.orgarxiv.orgtandfonline.comacs.org Machine learning algorithms, such as partial least squares (PLS) regression and artificial neural networks (ANN), can be trained on experimental data to predict the solubility of new compounds based on their molecular descriptors. nih.govrsc.org These models can help in screening different salt forms and formulation strategies to optimize dissolution behavior.

Molecular dynamics (MD) simulations offer a powerful approach to understanding the interactions between this compound and other molecules at an atomic level. nih.govresearchgate.netsrce.hrtandfonline.comnih.gov These simulations can be used to predict the miscibility of the drug in polymer matrices, which is crucial for the stability of amorphous solid dispersions. nih.govsrce.hr By simulating the drug-polymer system, researchers can gain insights into the types of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the amorphous form and prevent recrystallization. researchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new diflunisal derivatives. utsa.edunih.govpreprints.orgmdpi.com By correlating the structural features of a series of compounds with their measured biological activity, QSAR models can be used to design new molecules with improved therapeutic properties. nih.govmdpi.com For instance, a QSAR model could be developed to predict the cyclooxygenase (COX) inhibitory activity of new diflunisal salts and derivatives. nih.gov

The table below highlights the potential applications of computational modeling in the research of this compound.

Computational Model TypeApplication in Diflunisal Salt ResearchPredicted Properties
Machine Learning for Solubility Predicting aqueous solubility of the salt. nih.govrsc.orgarxiv.orgSolubility in different media, impact of formulation on dissolution.
Molecular Dynamics Simulations Understanding drug-polymer interactions in ASDs. nih.govtandfonline.comMiscibility, stability of amorphous form, drug-polymer interactions.
QSAR Modeling Predicting biological activity of new derivatives. nih.govmdpi.comTherapeutic efficacy, potential off-target effects.
Thermodynamic Modeling Assessing drug-polymer miscibility and solubility. nih.govPhase diagrams, prediction of stable single-phase systems.

Q & A

Q. What are the recommended methods for synthesizing Diflunisal Sulfate Diammonium Salt, and how can its purity be validated?

Synthesis typically involves neutralizing diflunisal (5-(2,4-difluorophenyl)salicylic acid) with sulfuric acid, followed by reaction with ammonium hydroxide to form the diammonium salt. Critical steps include stoichiometric control to avoid residual reactants and pH optimization (pH ~6–8) to ensure complete salt formation . Purity validation requires techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities .
  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing ammonium protons at δ ~6.5–7.5 ppm) .
  • Elemental Analysis to verify nitrogen and sulfur content (target: ~10–12% nitrogen, ~14–16% sulfur) .

Q. Which analytical techniques are most effective for characterizing this compound in crystallographic studies?

  • X-ray Diffraction (XRD) : Resolve crystal lattice parameters (e.g., unit cell dimensions) and confirm salt formation vs. free acid .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition typically occurs at ~280°C for ammonium salts) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfate stretching vibrations (ν(SO₄²⁻) ~1100 cm⁻¹) and ammonium bending modes (δ(NH₄⁺) ~1400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize protein-precipitation protocols using this compound?

Ammonium sulfate salts are widely used in protein fractionation due to their "salting-out" effects. For this compound:

  • Stepwise Saturation : Incrementally increase salt concentration (e.g., 20–80% saturation) while monitoring precipitation via turbidity (OD₆₀₀) .
  • pH Optimization : Adjust to the isoelectric point (pI) of the target protein (e.g., pH 4.5–6.0 for antibodies) to enhance precipitation efficiency .
  • Post-Precipitation Analysis : Use SDS-PAGE or Western blotting to confirm protein integrity and specificity .

Q. What experimental strategies mitigate instability of this compound in aqueous solutions during long-term studies?

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the sulfate group .
  • Buffered Solutions : Use phosphate buffers (pH 7.4) to minimize acid-catalyzed degradation .
  • Real-Time Stability Monitoring : Employ LC-MS to detect degradation products (e.g., free diflunisal or ammonium sulfate) over time .

Q. How should researchers resolve contradictions in solubility data for this compound across different solvents?

  • Controlled Solubility Assays : Measure solubility in triplicate using saturated solutions equilibrated at 25°C for 24 hours. Common solvents include:
    • Water : ~50–60 mg/mL (pH-dependent due to ammonium dissociation) .
    • Ethanol : <5 mg/mL (limited by nonpolar diflunisal moiety) .
  • Data Normalization : Account for ionic strength and temperature variations using reference standards (e.g., ammonium sulfate solubility: 592 g/L at 20°C) .

Q. What advanced methodologies address challenges in quantifying low concentrations of this compound in biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with electrospray ionization (ESI⁻) for sulfate group detection (LOQ ~0.1 ng/mL) .
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to improve recovery rates (>85%) .
  • Matrix Effect Mitigation : Spike internal standards (e.g., deuterated diflunisal) to correct for ion suppression in plasma or tissue homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.